molecular formula C17H13F2N3O3 B11082354 3-fluoro-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-fluoro-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11082354
M. Wt: 345.30 g/mol
InChI Key: HNKMHCINVJJBLC-UHFFFAOYSA-N
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Description

3-fluoro-N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of fluorine atoms and a pyrrolidinyl group attached to a benzohydrazide structure

Preparation Methods

The synthesis of 3-fluoro-N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidinyl intermediate: This involves the reaction of 2-fluorophenylacetic acid with a suitable reagent to form the corresponding pyrrolidinyl derivative.

    Introduction of the benzohydrazide moiety: The pyrrolidinyl intermediate is then reacted with benzohydrazide under specific conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-fluoro-N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

3-fluoro-N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can be compared with other similar compounds such as:

The uniqueness of 3-fluoro-N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide lies in its specific combination of fluorine atoms and the pyrrolidinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13F2N3O3

Molecular Weight

345.30 g/mol

IUPAC Name

3-fluoro-N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H13F2N3O3/c18-11-5-3-4-10(8-11)16(24)21-20-13-9-15(23)22(17(13)25)14-7-2-1-6-12(14)19/h1-8,13,20H,9H2,(H,21,24)

InChI Key

HNKMHCINVJJBLC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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